
4-benzoylbenzoyl Chloride
Overview
Description
4-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl groups attached to a central carbon atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzoyl chloride typically involves the reaction of 4-benzoylbenzoic acid with thionyl chloride. The process is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of 4-benzoylbenzoic acid and thionyl chloride. The reaction is conducted in a large reactor equipped with a reflux condenser and an overhead stirrer to ensure thorough mixing and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-benzoylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-benzoylbenzoic acid.
Amines and Alcohols: React with this compound to form amides and esters under mild conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
4-Benzoylbenzoic Acid: Formed by hydrolysis.
Scientific Research Applications
Synthesis of Organic Compounds
4-Benzoylbenzoyl chloride is primarily utilized as a reagent in organic synthesis. It serves as an acylating agent in the preparation of various organic compounds, including:
- Benzoyl Peroxide : A key initiator in polymerization reactions.
- Dyes and Pigments : Used in the production of synthetic dyes, enhancing color stability and intensity.
- Pharmaceuticals : Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Analytical Chemistry
In analytical chemistry, this compound is employed as a derivatizing agent for the analysis of alcohols, phenols, and amines. It facilitates the formation of stable derivatives that can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Biological Applications
Recent studies have explored the use of this compound in biological systems. For instance, it has been investigated for its potential effects on cellular signaling pathways, particularly in relation to ATP analogs . Additionally, its reactivity with biological molecules can lead to the development of novel therapeutic agents.
Case Study 1: Synthesis of Benzoyl Peroxide
A study demonstrated the efficient synthesis of benzoyl peroxide from this compound through a two-step reaction involving radical polymerization. The resulting benzoyl peroxide was characterized by its effectiveness as a polymerization initiator in producing polystyrene .
Case Study 2: Derivatization for HPLC Analysis
A research paper detailed the derivatization of phenolic compounds using this compound for HPLC analysis. The study highlighted improved sensitivity and specificity in detecting phenolic compounds in environmental samples, showcasing the compound's utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 4-benzoylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the acyl chloride group, leading to the formation of the corresponding products .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a single benzoyl group.
4-Chlorobenzoyl Chloride: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
4-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which enhances its reactivity and makes it suitable for specific synthetic applications that require a more complex acyl chloride structure.
Biological Activity
4-Benzoylbenzoyl chloride, also known as benzoyl chloride, is an aromatic compound with significant industrial applications, particularly in organic synthesis and as a reagent in various chemical reactions. Its biological activity has been a subject of research due to its potential effects on human health and environmental safety. This article delves into the biological activity of this compound, examining its genotoxicity, carcinogenic potential, and other relevant biological effects.
- Chemical Name : this compound
- Molecular Formula : CHClO
- Structure : The compound features a benzoyl group attached to another benzoyl group through a carbonyl linkage.
Genotoxicity
Research indicates that benzoyl chloride exhibits limited genotoxic effects. A study conducted using various strains of Salmonella typhimurium and Escherichia coli reported negative results for mutagenicity in both the presence and absence of metabolic activation . Furthermore, in vivo micronucleus assays did not demonstrate clastogenic effects on bone marrow erythroblasts, suggesting a low potential for DNA damage .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified benzoyl chloride as having "limited evidence" for carcinogenicity in humans and "inadequate evidence" in laboratory animals . In animal studies, particularly involving dermal exposure, there were indications of tumorigenic activity. For instance, mice treated with benzoyl chloride showed a significant incidence of skin papillomas and lung adenomas .
Table 1: Summary of Carcinogenic Studies on Benzoyl Chloride
Toxicological Studies
Toxicological assessments have shown that repeated exposure to benzoyl chloride can lead to significant health effects. Inhalation studies indicated inflammation of lymph nodes, liver, and spleen, alongside keratosis of the gastric mucosa . These findings underline the corrosive nature of benzoyl chloride and its potential to cause severe tissue damage upon prolonged exposure.
Case Studies
A notable case involved workers in the production of benzoyl chloride who exhibited higher-than-expected rates of lung cancer. Out of four identified cases, two were confirmed lung cancer deaths among workers exposed for extended periods . This correlation between occupational exposure and increased cancer risk highlights the need for stringent safety measures in industrial settings.
Properties
IUPAC Name |
4-benzoylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCULFZQSHFJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512775 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-58-8 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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